molecular formula C10H7F3O4 B7997164 Methyl 2-(trifluoromethoxy)benzoylformate

Methyl 2-(trifluoromethoxy)benzoylformate

Cat. No.: B7997164
M. Wt: 248.15 g/mol
InChI Key: PSKQHPIPGCGWCH-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethoxy)benzoylformate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoylformate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethoxy)benzoylformate typically involves the introduction of the trifluoromethoxy group into the benzoylformate structure. One common method is the trifluoromethoxylation of methyl benzoylformate using specific trifluoromethoxylation reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethoxy)benzoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(trifluoromethoxy)benzoylformate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • Methyl benzoylformate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-formyl benzoate

Comparison: Methyl 2-(trifluoromethoxy)benzoylformate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-oxo-2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKQHPIPGCGWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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